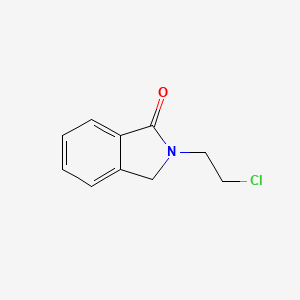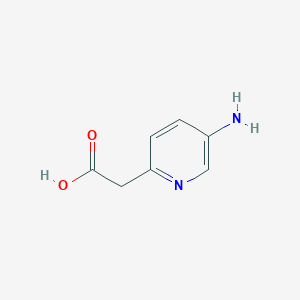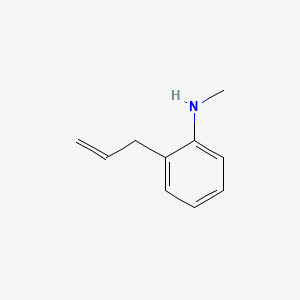
2-Allyl-N-methylaniline
描述
2-Allyl-N-methylaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an allyl group (a three-carbon chain with a double bond) and a methyl group attached to the nitrogen atom of the aniline ring. It is used as an intermediate in the synthesis of various pharmaceuticals and electronic materials .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Allyl-N-methylaniline typically involves the monoallylation of aniline. One common method is the use of a zirconium dioxide-supported tungsten oxide solid catalyst. This process involves the reaction of aniline with allyl alcohol, resulting in the formation of this compound with high selectivity and yield . The reaction conditions usually include a temperature range of 100-150°C and a pressure of 1-5 MPa.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis. This method ensures consistent product quality and high efficiency. The use of heterogeneous catalysts, such as tungsten oxide supported on zirconium dioxide, is preferred due to their reusability and minimal contamination of the final product .
化学反应分析
Types of Reactions
2-Allyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the allyl group into an epoxide or an alcohol.
Reduction: The nitro group in aniline derivatives can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
科学研究应用
2-Allyl-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of electronic materials and as a precursor for various dyes and pigments
作用机制
The mechanism of action of 2-Allyl-N-methylaniline involves its interaction with specific molecular targets. The allyl group can participate in nucleophilic addition reactions, while the aniline moiety can undergo electrophilic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
N-Allylaniline: Lacks the methyl group on the nitrogen atom.
N-Methylaniline: Lacks the allyl group.
N,N-Dimethylaniline: Contains two methyl groups on the nitrogen atom instead of an allyl group.
Uniqueness
2-Allyl-N-methylaniline is unique due to the presence of both an allyl and a methyl group on the nitrogen atom. This dual substitution provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways .
属性
IUPAC Name |
N-methyl-2-prop-2-enylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8,11H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOWDDNYSYTRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


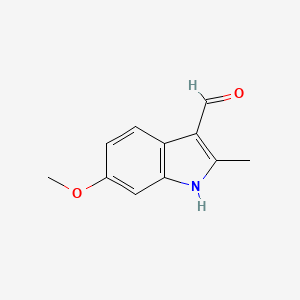
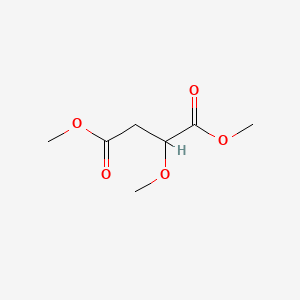
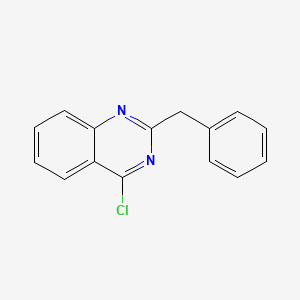
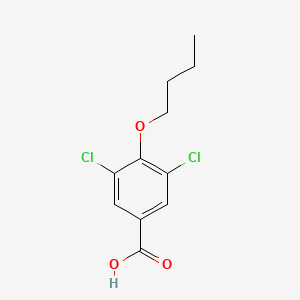
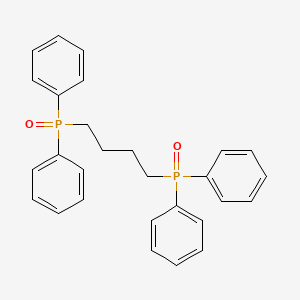

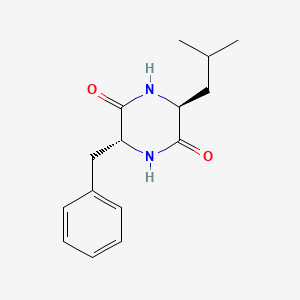
![[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266011.png)
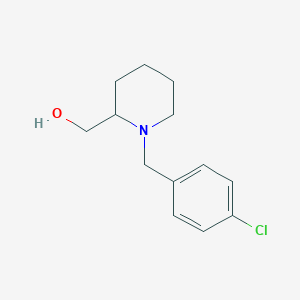
![[1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B3266022.png)
